1-[(4-fluorophenoxy)acetyl]indoline
Description
1-[(4-fluorophenoxy)acetyl]indoline is an indoline derivative featuring a 4-fluorophenoxy acetyl group at the N1 position of the indoline scaffold.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDZQFBMHNPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 1-[(4-fluorophenoxy)acetyl]indoline with structurally similar indoline derivatives:
Key Observations :
- Electron Effects: The 4-fluorophenoxy group in the target compound is smaller and more electronegative than the 4-chlorophenyl group in its chloro analog, which may influence electronic interactions with biological targets. Chlorine’s larger size and polarizability could alter binding kinetics but may increase metabolic susceptibility compared to fluorine .
Pharmacological Activity
α1-AR Antagonism
Indoline derivatives with substituted phenoxy acetyl groups, such as 5-[2-[4-[(substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline compounds, have demonstrated potent α1-AR antagonism with pA2 values >7.50 . Fluorine’s electron-withdrawing nature may enhance receptor affinity compared to non-halogenated analogs.
Cytotoxic and Antimicrobial Activity
- Cytotoxicity: C5-O-substituted indole derivatives (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl analogs) exhibit cytotoxic activity comparable to doxorubicin against human cancer cell lines (COLO 205, SK-MEL-2) . However, these compounds differ structurally from 1-[(4-fluorophenoxy)acetyl]indoline, emphasizing the role of substitution patterns in activity.
- Antimicrobial Activity: Indoline derivatives with sulfonyl or benzoyl groups (e.g., 6a-k in ) show broad-spectrum antibacterial and antifungal activity .
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